molecular formula C13H15ClN2O2 B112396 2,2'-Methylenebis(4-aminophenol) dihydrochloride CAS No. 27311-52-0

2,2'-Methylenebis(4-aminophenol) dihydrochloride

Katalognummer: B112396
CAS-Nummer: 27311-52-0
Molekulargewicht: 266.72 g/mol
InChI-Schlüssel: HKUBKCBGBMEKJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Methylenebis(4-aminophenol) dihydrochloride is a chemical compound with the molecular formula C13H14N2O2.2HCl and a molecular weight of 303.18 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(4-aminophenol) dihydrochloride typically involves the reaction of 4-aminophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two 4-aminophenol molecules, resulting in the desired compound .

Industrial Production Methods

Industrial production of 2,2’-Methylenebis(4-aminophenol) dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Methylenebis(4-aminophenol) dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2,2’-Methylenebis(4-aminophenol) dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-Methylenebis(4-aminophenol) dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it valuable in multiple fields .

Eigenschaften

{ "Design of the Synthesis Pathway": [ "The synthesis of '2,2'-Methylenebis(4-aminophenol) dihydrochloride' can be achieved through a multi-step process.", "The first step involves the nitration of phenol to produce 4-nitrophenol.", "The second step involves the reduction of 4-nitrophenol to 4-aminophenol.", "The third step involves the condensation of 4-aminophenol with formaldehyde to produce '2,2'-Methylenebis(4-aminophenol).", "The final step involves the formation of dihydrochloride salt by reacting '2,2'-Methylenebis(4-aminophenol) with hydrochloric acid." ], "Starting Materials": [ "Phenol", "Nitric acid", "Sodium hydroxide", "Sodium sulfite", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: Nitration of Phenol", "Phenol + Nitric acid → 4-nitrophenol + Water", "Step 2: Reduction of 4-nitrophenol", "4-nitrophenol + Sodium hydroxide + Sodium sulfite → 4-aminophenol + Sodium sulfate + Water", "Step 3: Condensation of 4-aminophenol with formaldehyde", "4-aminophenol + Formaldehyde → '2,2'-Methylenebis(4-aminophenol) + Water", "Step 4: Formation of dihydrochloride salt", "'2,2'-Methylenebis(4-aminophenol) + Hydrochloric acid → '2,2'-Methylenebis(4-aminophenol) dihydrochloride" ] }

CAS-Nummer

27311-52-0

Molekularformel

C13H15ClN2O2

Molekulargewicht

266.72 g/mol

IUPAC-Name

4-amino-2-[(5-amino-2-hydroxyphenyl)methyl]phenol;hydrochloride

InChI

InChI=1S/C13H14N2O2.ClH/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5,14-15H2;1H

InChI-Schlüssel

HKUBKCBGBMEKJT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl.Cl

Kanonische SMILES

C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl

27311-52-0

Piktogramme

Acute Toxic; Irritant; Environmental Hazard

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.